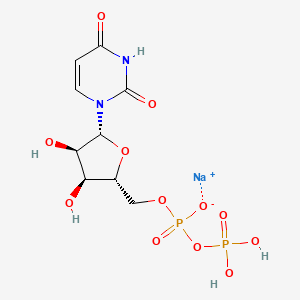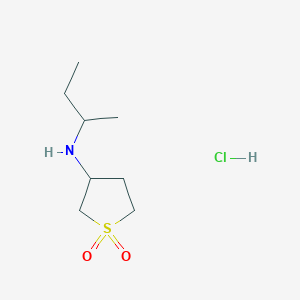
methyl 3-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , methyl 3-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, appears to be a complex molecule that may be related to the family of thiophene-2-carboxanilides. These compounds are known to undergo various chemical reactions to form a range of derivatives, as indicated by the study of their reactions with chlorosulfonic acid to yield sulfonyl chlorides, which further react with amino acids to produce respective derivatives .
Synthesis Analysis
The synthesis of related compounds involves the reaction of thiophene-2-carboxanilides with chlorosulfonic acid to form sulfonyl chlorides. These intermediates are then reacted with amino acids to yield sulfonylamino acid derivatives. Some of these derivatives can be further processed into methyl esters and hydrazides. Additionally, coupling reactions in a tetrahydrofuran (THF) and triethylamine (Et3N) medium using dicyclohexylcarbodiimide can lead to the formation of dipeptide methyl esters .
Molecular Structure Analysis
While the specific molecular structure analysis of the compound is not directly provided, the spectral data of related compounds, such as thiophene-2-carboxanilides and their derivatives, have been briefly discussed in the literature. These data are crucial for understanding the molecular structure and confirming the identity of synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involving thiophene-2-carboxanilides and their derivatives are diverse. The initial reaction with chlorosulfonic acid and subsequent reactions with amino acids indicate that these compounds can participate in sulfonylation and amino acid coupling reactions. The use of different reagents and conditions, such as the dicyclohexylcarbodiimide method in a THF-Et3N medium, suggests that these compounds have reactive functional groups capable of forming complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly detailed in the provided data. However, the use of dimethyl sulfoxide (DMSO) as a solvent in related research indicates its utility in the ninhydrin reaction for amino acid analysis. DMSO is a better solvent for the reduced form of ninhydrin (hydrindantin) than methyl Cellosolve, offering improved stability and performance for the quantitative determination of amino acids. This suggests that DMSO could potentially be used in the synthesis or analysis of similar compounds .
Aplicaciones Científicas De Investigación
Herbicide Research
- The molecule of the herbicide triflusulfuron-methyl, which has a structure somewhat related to the compound , exhibits a planar dimethylaminotriazinyl-urea group and is stabilized by intermolecular hydrogen bonding and arene π–π stacking, suggesting potential applications in agriculture and weed control (Mereiter, 2011).
Organic Synthesis
- A method for methylation of N-arylacrylamides using dimethyl sulphoxide (DMSO) leads to the formation of 3-ethyl-3-methyl indolin-2-ones. This showcases the compound's potential in the synthesis of complex organic molecules (Xie et al., 2017).
Antiproliferative Activity
- Novel thiophene derivatives, including compounds structurally related to the target compound, have shown antiproliferative activity against cancer cell lines, indicating potential therapeutic applications (Ghorab et al., 2013).
X-ray Crystallography Studies
- The compound's related structures have been analyzed using X-ray crystallography, contributing to the field of structural chemistry and molecular engineering (Chan et al., 1977).
Synthesis of Heterocyclic Compounds
- Methyl 3-amino-1H-indole-2-carboxylates, structurally related to the compound, are used in synthesizing pyrimido[5,4-b]indole derivatives, important in medicinal chemistry (Shestakov et al., 2009).
Photochemical Degradation Studies
- Research on benzothiophene derivatives similar to the target compound explores their photochemical degradation, relevant in environmental chemistry and pollution studies (Andersson & Bobinger, 1996).
Propiedades
IUPAC Name |
methyl 3-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-21(2)16(14-12-22(3)15-8-6-5-7-13(14)15)11-20-28(24,25)17-9-10-27-18(17)19(23)26-4/h5-10,12,16,20H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYHHODWWBOBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=C(SC=C3)C(=O)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)



![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2524921.png)

![N-isopropyl-2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2524924.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2524925.png)
![4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524926.png)



![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2524933.png)